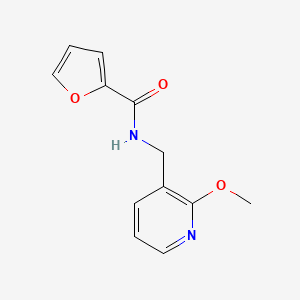
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2,2’-bis(3-amino-4-hydroxylphenyl)propane with 3-nitrophthalonitrile or 4-nitrophthalonitrile . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of thermotropic liquid crystals.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability. Additionally, the aromatic rings can participate in π-π interactions, which can affect the compound’s physical properties and behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Phenylene bis(4-aminobenzoate)
- 2,2-Propanediyldi-4,1-phenylene bis(4-methylbenzoate)
- 2,2-Propanediyldi-4,1-phenylene bis(2-iodobenzoate)
Uniqueness
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of both amino and aromatic groups allows for versatile reactivity and applications in various fields. Its ability to form stable hydrogen bonds and π-π interactions makes it particularly valuable in the synthesis of advanced materials and high-performance polymers .
Properties
Molecular Formula |
C29H26N2O4 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[4-[2-[4-(4-aminobenzoyl)oxyphenyl]propan-2-yl]phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C29H26N2O4/c1-29(2,21-7-15-25(16-8-21)34-27(32)19-3-11-23(30)12-4-19)22-9-17-26(18-10-22)35-28(33)20-5-13-24(31)14-6-20/h3-18H,30-31H2,1-2H3 |
InChI Key |
AWJWGOKQJAYMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)
![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![(2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14916400.png)


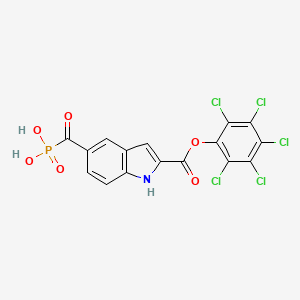
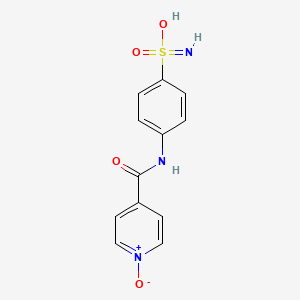
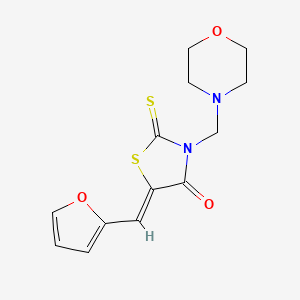
![tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14916434.png)
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14916446.png)
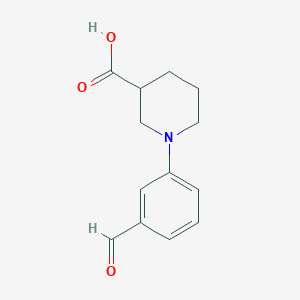
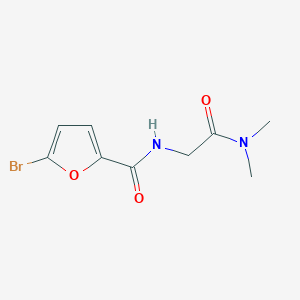
![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)
